2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione
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Overview
Description
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a piperazine derivative and a methylphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its reaction with a cyclohexane derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetylpiperazin-1-yl)ethanamine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-16-3-5-18(6-4-16)19-13-21(27)20(22(28)14-19)15-23-7-8-24-9-11-25(12-10-24)17(2)26/h3-6,15,19,27H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMADNTHZEKMJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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